molecular formula C12H12N2O B11188584 6-methyl-2-(4-methylphenyl)pyrimidin-4(3H)-one CAS No. 14727-23-2

6-methyl-2-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No.: B11188584
CAS No.: 14727-23-2
M. Wt: 200.24 g/mol
InChI Key: LNLJNCDXNGMWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(p-tolyl)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by a methyl group at the 6th position and a p-tolyl group at the 2nd position of the pyrimidine ring, with a keto group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(p-tolyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with p-tolualdehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 6-Methyl-2-(p-tolyl)pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(p-tolyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions, often involving catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, alcohol derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Methyl-2-(p-tolyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(p-tolyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can modulate signaling pathways, such as the NF-kB inflammatory pathway, by binding to active residues of target proteins and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyl)pyrimidin-4(1H)-one: Lacks the methyl group at the 6th position.

    6-Methyl-2-phenylpyrimidin-4(1H)-one: Has a phenyl group instead of a p-tolyl group at the 2nd position.

    4-Methyl-2-(p-tolyl)pyrimidin-5(1H)-one: The methyl group is at the 4th position instead of the 6th.

Uniqueness

6-Methyl-2-(p-tolyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and p-tolyl groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

14727-23-2

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-methyl-2-(4-methylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O/c1-8-3-5-10(6-4-8)12-13-9(2)7-11(15)14-12/h3-7H,1-2H3,(H,13,14,15)

InChI Key

LNLJNCDXNGMWOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.